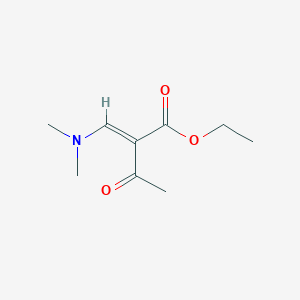

Ethyl 2-acetyl-3-(dimethylamino)acrylate

Beschreibung

Significance and Versatility as a Synthetic Building Block

The significance of Ethyl 2-acetyl-3-(dimethylamino)acrylate in organic chemistry lies in its exceptional versatility as a synthetic building block, often referred to as a synthon. Its molecular structure possesses multiple reactive sites, allowing it to participate in a wide array of chemical transformations. This reactivity is central to its role in the construction of complex molecular architectures, particularly heterocyclic compounds. researchgate.netacgpubs.org

The compound's utility stems from its dual functionality. The enamine moiety is nucleophilic at the α-carbon, while the acrylate (B77674) system is susceptible to nucleophilic attack at the β-position (a Michael acceptor). This electronic nature facilitates reactions such as Michael additions and esterifications. The dimethylamino group is an excellent leaving group, which is crucial for its application in cyclization and dearomatization reactions when reacted with nucleophiles like hydrazines or amines. This reactivity is pivotal in the regioselective synthesis of nitrogen-rich heterocycles, including pyrazoles, pyridines, pyrimidines, and oxazoles. researchgate.netacs.org The acetyl group helps to stabilize enamine intermediates, which often favors these cyclization pathways.

Historical Context of β-Enamino Ester Chemistry

The chemistry of β-enamino esters, the class to which this compound belongs, has a rich and extensive history within organic synthesis. These compounds, also known as enamines of β-dicarbonyl compounds, have long been recognized as important precursors for a vast range of biologically active molecules. researchgate.netacgpubs.org Their versatility is a result of their ability to react with both electrophiles and nucleophiles. acgpubs.org

Historically, the synthesis of β-enamino esters involved the condensation of β-keto esters with primary or secondary amines, often requiring harsh conditions such as high temperatures and the azeotropic removal of water. researchgate.net Over the decades, significant research has focused on developing milder and more efficient synthetic methodologies. These advancements include the use of various catalysts to improve reaction yields and reduce reaction times. researchgate.net Catalysts such as zinc perchlorate, bismuth(III) trifluoroacetate, ceric ammonium (B1175870) nitrate, and cobalt(II) chloride have been successfully employed. researchgate.netacgpubs.org More recent developments have focused on greener chemistry principles, such as performing these syntheses in water or under solvent-free conditions to create more environmentally benign processes. researchgate.netacgpubs.org The continued development of synthetic routes highlights the enduring importance of β-enamino esters as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netfishersci.ca

Scope of Academic Research and Current Trajectories

Academic research involving this compound and related β-enamino esters remains an active and evolving field. Current research trajectories are focused on expanding their synthetic utility, understanding their reaction mechanisms in greater detail, and applying them to the synthesis of novel, complex molecules with potential applications in medicine and materials science. researchgate.netontosight.ai

A significant area of contemporary research is the development of stereoselective reactions. For instance, methods for the chemo- and diastereoselective reduction of β-enamino esters have been developed to produce valuable β-amino esters and γ-amino alcohols, which are important chiral building blocks. acs.org Furthermore, there is a strong emphasis on catalyst optimization to enhance reaction efficiency and selectivity. Modern computational methods, such as Density Functional Theory (DFT) calculations, are being employed to model electron transfer processes and analyze the stability of reaction intermediates, providing deeper mechanistic insights. The application of these compounds in the synthesis of nitrogen-rich heterocycles like pyrazolo[1,5-a]pyrimidines and triazole derivatives continues to be a major focus, driven by the prevalence of these structural motifs in pharmaceuticals. The ongoing exploration of novel reaction pathways and the pursuit of more sustainable synthetic methods ensure that β-enamino esters will remain a cornerstone of advanced organic synthesis.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molar Mass | 185.22 g/mol |

| Appearance | Colorless to pale red liquid |

| Boiling Point | 174-175 °C |

| Melting Point | -12 °C |

| Density | 1.02 - 1.038 g/mL |

| Refractive Index | 1.460-1.462 |

| CAS Number | 51145-57-4 |

Data sourced from references nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSOVGAUOHMPLK-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51145-57-4 | |

| Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 2 Acetyl 3 Dimethylamino Acrylate

Condensation Reactions with Acetoacetate (B1235776) Derivatives

The most prevalent method for synthesizing ethyl 2-acetyl-3-(dimethylamino)acrylate involves the condensation of ethyl acetoacetate with a dimethylformamide equivalent. This approach leverages the reactivity of the active methylene (B1212753) group in ethyl acetoacetate.

Base-Catalyzed Condensation of Ethyl Acetoacetate with Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA)

A primary and widely utilized route is the base-catalyzed condensation of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA). This reaction is typically performed under anhydrous conditions and yields the desired enamino ester.

The efficiency of the condensation reaction between ethyl acetoacetate and DMF-DMA is highly dependent on several key parameters. Researchers have investigated the impact of molar ratios, temperature, solvents, and catalysts to maximize yield and purity.

Molar Ratios: An excess of DMF-DMA is often employed to drive the reaction to completion. A common molar ratio of ethyl acetoacetate to DMF-DMA is 1:1.2.

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 80–100°C. Refluxing in a suitable solvent is a common practice. clockss.org

Solvents: The choice of solvent can influence reaction time and yield. Anhydrous solvents are crucial to prevent the hydrolysis of DMF-DMA. Xylene is a frequently used solvent for this reaction, allowing for azeotropic removal of methanol (B129727), a byproduct. clockss.org

Catalysts: While the reaction can proceed without a catalyst, bases are often employed to facilitate the condensation. The inherent basicity of DMF-DMA can sometimes be sufficient, but stronger, non-nucleophilic bases may be added to improve reaction rates.

Interactive Data Table: Optimization of Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield | Reference |

| Reactants | Ethyl acetoacetate, DMF-DMA | Ethyl acetoacetate, DMF-DMA | Ethyl acetoacetate, DMF-DMA | clockss.org | |

| Molar Ratio (EAA:DMF-DMA) | 1:1 | 1:1.2 | 1:2 | Varies | |

| Solvent | None | Xylene | Toluene (B28343) | Varies | clockss.org |

| Temperature (°C) | 80-100 | Reflux | Reflux | Varies | clockss.org |

| Time (h) | 4-6 | 5 | Not Specified | Varies | clockss.org |

Note: This table represents a summary of typical conditions and should be optimized for specific laboratory or industrial settings.

The reaction proceeds through a nucleophilic attack of the enolate of ethyl acetoacetate on the electrophilic carbon of DMF-DMA. The initial step is the deprotonation of the active methylene group of ethyl acetoacetate by a base (or the weakly basic DMF-DMA itself) to form a resonance-stabilized enolate. This enolate then adds to the activated carbonyl equivalent of DMF-DMA. Subsequent elimination of methanol and dimethylamine (B145610) leads to the formation of the stable enaminone product.

Byproducts: The primary byproducts of this reaction are methanol and dimethylamine, which are formed during the condensation and elimination steps. Incomplete reaction can leave unreacted starting materials in the crude product mixture. Side reactions, though generally minimal under optimized conditions, can include self-condensation of ethyl acetoacetate.

Reaction with Dimethylformamide: Two-Step Synthetic Approaches

An alternative to using the pre-formed acetal DMF-DMA is a two-step approach starting from dimethylformamide (DMF). In this method, DMF is first activated to form a Vilsmeier-type reagent, which then reacts with ethyl acetoacetate. researchgate.net For instance, the reaction of DMF with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) generates a highly electrophilic species that readily reacts with the enolate of ethyl acetoacetate. This is followed by a workup to yield the final product.

Another two-step method involves first forming the sodium salt of formyl ethyl acetate (B1210297) by reacting ethyl acetate and carbon monoxide in the presence of a catalyst like sodium ethoxide. google.com This intermediate is then reacted with a dimethylamine salt, such as dimethylamine hydrochloride, to produce this compound. google.com

One-Pot Synthetic Strategies and Industrial Scale-Up Considerations

When considering industrial scale-up, factors such as heat transfer, mass transfer, reaction kinetics, and safety become paramount. The exothermic nature of the condensation reaction requires efficient cooling systems to maintain optimal temperature control. Continuous flow reactors can offer advantages over batch reactors in terms of heat and mass transfer, leading to better process control and consistent product quality.

Alternative Synthetic Routes

While condensation reactions of ethyl acetoacetate are dominant, other synthetic strategies have been explored. One such method involves the reaction of ketene (B1206846) acetals with DMF. researchgate.net This approach offers an alternative entry point to the enaminone system.

Synthesis from Ethyl 2-cyanoacetate and Derivatives

A significant route for the synthesis of this compound involves ethyl 2-cyanoacetate and its derivatives. One common approach is a multi-step process that begins with the formation of an intermediate, ethyl 2-cyano-3-(dimethylamino)acrylate, which is then further processed. Another established method involves the condensation reaction between ethyl acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA). This reaction is typically conducted under anhydrous conditions at elevated temperatures (80–100°C) for several hours. The resulting product is a β-enamino ester, a critical intermediate for various heterocyclic syntheses.

To optimize this synthesis, various parameters are controlled. For instance, an alkali catalyst like sodium ethoxide may be used to accelerate the condensation. The reaction is often carried out in a solvent such as toluene or xylene to facilitate the removal of byproducts like methanol through azeotropic distillation.

Exploration of Novel Precursors and Catalytic Systems

Research into novel precursors and catalytic systems aims to create more efficient and environmentally friendly synthetic pathways. One area of exploration is the use of alternative starting materials and catalysts to streamline the production process.

A patented method describes a "one-pot" synthesis using ethyl acetate, dimethylamine, and carbon monoxide as raw materials. google.com This process is conducted under pressure (10-60 bar) and at a controlled temperature (30-70°C) in the presence of two catalysts, designated as catalyst A (such as sodium ethoxide, sodium tert-butoxide, or sodium hydride) and catalyst B (one or more from a group including diethyl carbonate, ethyl formate (B1220265), DMF, and triethyl orthoformate). google.com This approach is reported to achieve a total yield of over 95% and a purity of over 99.8% as determined by High-Performance Liquid Chromatography (HPLC). google.com

The following interactive table summarizes some of the catalyst systems and precursors investigated for the synthesis of related acrylate (B77674) compounds, reflecting the ongoing efforts to improve synthetic efficiency.

| Catalyst System | Precursors | Key Advantages |

| Sodium Ethoxide / Ethyl Formate | Ethyl acetate, Dimethylamine, Carbon Monoxide | High yield, high purity, one-pot synthesis. google.com |

| Titanium(IV) tetraethanolate | Ethyl acrylate, Dimethylamino-ethanol | Good selectivity and conversion rates. chemicalbook.com |

| Camphor (B46023) Sulfonic Acid | Ethyl 2-cyanoacetate, Hydrazine (B178648) derivatives | Multi-step process with cyclization. |

Purification Techniques and Strategies for High Purity

Achieving a high degree of purity for this compound is essential for its subsequent applications. Various purification techniques are employed, each with its own advantages depending on the scale of production and the desired level of purity.

Inhibitor-Stabilized Distillation Methods

Distillation is a common method for purifying acrylates, but it carries the risk of polymerization at high temperatures. google.com To counteract this, inhibitor-stabilized distillation is utilized. This involves the addition of polymerization inhibitors to the crude product before distillation.

Commonly used inhibitors for acrylates include phenothiazine (B1677639) (PTZ) and hydroquinone (B1673460) monomethyl ether (MeHQ). chemicalbook.comrsc.org These substances work by scavenging free radicals that can initiate polymerization. rsc.orgresearchgate.net The effectiveness of these inhibitors can be enhanced by the presence of dissolved oxygen. researchgate.netresearchgate.net The distillation process is typically performed under reduced pressure to lower the boiling point and further minimize the risk of polymerization. researchgate.net The selection of an appropriate inhibitor is crucial, as it should be effective at the distillation temperature without contaminating the final product. google.com For instance, a patent describes using 0.1–0.5 wt% of a polymerization inhibitor in the purification of this compound.

Chromatographic Purification Approaches

For achieving very high purity, particularly on a smaller scale, chromatographic methods are preferred. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. youtube.com

Column Chromatography: This is a widely used method for purifying organic compounds. A study on the synthesis of new lawsone enaminones highlighted the ease of purification of the products by non-chromatographic methods, suggesting that for some enaminones, simpler purification techniques can be effective. rsc.org However, for complex mixtures or to achieve high purity, column chromatography is often necessary.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical assessment of purity and for preparative purification. Reverse-phase HPLC is often used for the purification of peptides and proteins from complex mixtures, demonstrating its capability for high-resolution separations. mdpi.com For this compound, HPLC can be used to confirm the purity of the final product, with reports showing purities exceeding 99.8%. google.com

Ion-Exchange Chromatography (IEX): This technique is particularly useful for separating charged molecules. nih.gov While more commonly applied to biomolecules like antibodies and oligonucleotides, it can be adapted for the purification of small organic molecules with ionizable groups. nih.govnih.gov

The following table compares the different purification techniques.

| Purification Method | Key Principle | Typical Application | Advantages |

| Inhibitor-Stabilized Distillation | Separation based on boiling point differences, with added inhibitors to prevent polymerization. google.com | Large-scale industrial purification of acrylates. | Cost-effective for large volumes. |

| Column Chromatography | Separation based on polarity. youtube.com | Laboratory-scale purification of organic compounds. rsc.org | Versatile and can achieve high purity. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase under high pressure. mdpi.com | Analytical purity assessment and small-scale preparative purification. google.com | High resolution and purity. mdpi.com |

| Ion-Exchange Chromatography (IEX) | Separation based on charge. nih.gov | Purification of charged molecules, including some small organic compounds. nih.gov | Highly selective for charged species. nih.gov |

Elucidation of Reaction Mechanisms and Reactivity Patterns

Fundamental Reactivity of the Enamino Ester Moiety

The electronic properties of Ethyl 2-acetyl-3-(dimethylamino)acrylate are dominated by the strong electron-donating effect of the dimethylamino group, which is in conjugation with the two electron-withdrawing carbonyl groups (acetyl and ester). This arrangement is central to its characteristic reactivity.

The defining feature of the enamine portion of the molecule is its nucleophilicity. The lone pair of electrons on the nitrogen atom of the dimethylamino group is delocalized into the π-system of the carbon-carbon double bond. masterorganicchemistry.com This electron donation significantly increases the electron density of the double bond, particularly at the α-carbon (the carbon atom bearing the acetyl and ester groups). masterorganicchemistry.comlibretexts.org

This delocalization can be represented by a key resonance structure where the nitrogen bears a positive charge and the α-carbon bears a negative charge. masterorganicchemistry.com This resonance contribution makes the α-carbon strongly nucleophilic, enabling it to attack a wide range of electrophiles. masterorganicchemistry.comlibretexts.org The nucleophilicity of the enamine is generally correlated with its basicity; the dimethylamino group, being an electron-donating alkylamine, enhances this effect compared to unsubstituted enamines. masterorganicchemistry.com Consequently, the molecule readily participates in reactions where it functions as a carbon nucleophile. masterorganicchemistry.com

While the enamine functionality imparts nucleophilic character to the α-carbon, the molecule also possesses distinct electrophilic centers. The carbonyl carbons of both the ethyl ester and the acetyl group are inherently electrophilic. This is due to the significant difference in electronegativity between carbon and oxygen, which results in a polarization of the carbon-oxygen double bond, leaving the carbon atom with a partial positive charge and thus susceptible to attack by nucleophiles.

These electrophilic centers allow for reactions such as transesterification at the ester group or addition to the ketone. However, the strong electron-donating nature of the enamine system modulates the reactivity of these centers compared to simple β-dicarbonyl compounds.

Key Reaction Types and Their Mechanistic Pathways

The dual reactivity of this compound allows it to undergo several important classes of reactions, including conjugate additions, ester manipulations, and cyclocondensations.

The Michael addition is a type of conjugate addition reaction that is fundamental to the reactivity of this compound. wikipedia.orgmasterorganicchemistry.com In this context, this compound acts as the Michael donor , where its nucleophilic α-carbon attacks a Michael acceptor (typically an α,β-unsaturated carbonyl compound). libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in three general steps:

Nucleophilic Attack: The electron-rich α-carbon of the enamine attacks the β-carbon of the Michael acceptor. This is the key carbon-carbon bond-forming step. masterorganicchemistry.com

Intermediate Formation: The attack results in the formation of a new, transient enolate intermediate. masterorganicchemistry.com

Protonation/Hydrolysis: The intermediate is then protonated in a workup step to yield the initial adduct. This adduct is an iminium salt, which is subsequently hydrolyzed with aqueous acid to regenerate a carbonyl group, yielding the final 1,5-dicarbonyl product. masterorganicchemistry.comlibretexts.org

Research into the kinetics of related Michael additions, such as the reaction between ethyl acetoacetate (B1235776) and acrylates, demonstrates that the reaction rate is significantly influenced by the choice of catalyst and solvent. researchgate.net

| Catalyst | Catalyst Concentration (mol%) | Solvent | Observed Rate Constant (kobs) |

|---|---|---|---|

| DBU | 3 | Toluene (B28343) | High |

| DBU | 3 | THF | Moderate |

| K₂CO₃ | 3 | Toluene | Low |

| K₂CO₃ | 3 | THF | Very Low |

This table illustrates that strong, non-nucleophilic bases like DBU in non-polar solvents provide faster reaction rates for Michael additions involving acetoacetate-type donors. researchgate.net

The ethyl ester group within the molecule can undergo transesterification. This reaction involves the substitution of the ethoxy group (-OCH₂CH₃) with a different alkoxy group from another alcohol. The reaction is typically catalyzed by an acid or a base.

The general mechanism involves the nucleophilic attack of an alcohol on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the original ethoxide group and releasing ethanol (B145695) as a byproduct to form a new ester. This pathway allows for the modification of the ester functionality.

| Reactant Alcohol | Product Ester | Byproduct |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Mthis compound | Ethanol |

| Propan-1-ol (CH₃CH₂CH₂OH) | Propyl 2-acetyl-3-(dimethylamino)acrylate | Ethanol |

| tert-Butanol ((CH₃)₃COH) | tert-Butyl 2-acetyl-3-(dimethylamino)acrylate | Ethanol |

This compound is a highly effective building block for the synthesis of various heterocyclic compounds through cyclocondensation reactions. researchgate.netnih.gov In these reactions, it reacts with molecules containing two nucleophilic centers, leading to the formation of a new ring system. The enamine moiety is often a key participant, either through direct reaction or by acting as a leaving group.

Notable examples include:

Synthesis of Pyrazolones: Reaction with substituted hydrazines (R-NHNH₂) leads to the formation of pyrazolone (B3327878) derivatives. The reaction likely proceeds via an initial nucleophilic attack by the hydrazine (B178648), followed by an intramolecular cyclization with the loss of dimethylamine (B145610) and ethanol to form the stable heterocyclic ring. nih.gov

Synthesis of Pyridinones: Condensation with active methylene (B1212753) compounds like acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) can afford pyridinone derivatives. nih.gov

These reactions highlight the utility of this compound as a versatile precursor for constructing complex molecular architectures. nih.gov

Stereochemical Aspects and Isomerism (e.g., (2Z)- and (2E)-isomers)

This compound can exist as two geometric isomers, (2Z) and (2E), arising from the restricted rotation around the carbon-carbon double bond of the acrylate (B77674) backbone. The nomenclature designates the spatial arrangement of the substituents attached to the double bond.

The (2E)-isomer is frequently cited in chemical literature and is considered a key intermediate in various synthetic pathways. Conversely, the (2Z)-isomer is also recognized, with some chemical suppliers listing it as a synonym, indicating its potential presence in commercial samples or as a possible product of specific reaction conditions.

The stereochemical outcome of enamine synthesis is influenced by a combination of steric and electronic factors. numberanalytics.com The relative stability of the E and Z isomers can be a determining factor in the observed product ratio. arxiv.org In the formation of similar enamines, the nature of the amine reactant has been shown to direct the stereoselectivity. For instance, reactions involving secondary alkyl amines tend to yield the E-isomer stereoselectively, while reactions with anilines often favor the Z-isomer. organic-chemistry.org

The specific stereochemical preferences of this compound are also subject to the reaction environment. Factors such as the solvent, temperature, and the presence of catalysts can influence the equilibrium between the (2Z) and (2E) forms. mdpi.com While the (2E) isomer is commonly depicted, a comprehensive comparative study detailing the distinct reactivity and properties of the (2Z) and (2E) isomers of this compound is not extensively available in the current body of scientific literature.

Influence of Reaction Conditions on Reaction Outcome and Selectivity

The synthesis of this compound, typically achieved through the condensation of ethyl acetoacetate and a dimethylformamide derivative, is highly sensitive to the reaction conditions. These parameters can significantly impact the reaction rate, yield, and the stereoselectivity of the product.

Catalyst Influence on Reaction Pathways and Product Distribution

The synthesis of enamines is often catalyzed by acids or bases. wikipedia.org In the case of this compound, alkali catalysts are commonly employed for the condensation reaction. The catalyst can influence not only the reaction rate but also the stereochemical outcome. Chiral catalysts, for example, have been utilized in enamine reactions to achieve high enantioselectivity. nih.gov

The type of catalyst can also divert the reaction pathway to yield different products. For instance, in the catalytic hydrogenation of a related enamine, the choice of catalyst and conditions could selectively produce either the cis- or trans-isomer of the resulting tertiary amine. tandfonline.com Similarly, in N-heterocyclic carbene (NHC)-catalyzed annulation reactions, the structure of the chiral catalyst backbone can control the chemoselectivity, leading to different cyclic products. rsc.org For the synthesis of a related compound, 3-N,N-dimethylamino ethyl acrylate, a dual catalyst system comprising an alkali metal alkoxide (Catalyst A) and a compound like diethyl carbonate or ethyl formate (B1220265) (Catalyst B) has been patented, highlighting the role of specific catalyst combinations in achieving high yields. google.com

A study on the stereoselective alkylation of α,β-unsaturated imines demonstrated that the choice of phosphine (B1218219) ligand on a rhodium catalyst could dramatically influence the E/Z isomeric ratio of the product. nih.gov

Table 1: Effect of Ligand on E/Z Ratio in a Rhodium-Catalyzed Alkylation

| Entry | Ligand | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |

| 3 | Tricyclohexylphosphine | 150 | <1 | 66 | 10:1 |

| 5 | Tricyclohexylphosphine | 50 | 12 | - | Z only |

| 6 | (Dicyclohexylphosphinyl)ferrocene | 50 | 12 | - | Z only |

| 7 | (Dicyclohexylphosphinyl)ferrocene | rt | 60 | - | Z only |

Data adapted from a study on the stereoselective alkylation of α,β-unsaturated imines. nih.gov

Temperature and Pressure Effects on Reaction Efficiency and Selectivity

Temperature is a critical parameter in chemical reactions, influencing both reaction rates and the position of equilibrium. In the synthesis of enamines, temperature can affect the E/Z isomer ratio. numberanalytics.com For instance, in the stereoselective alkylation of certain imines, lower temperatures favored the formation of the Z-isomer exclusively. nih.gov In the synthesis of a related compound, 2-(Dimethylamino)ethyl acrylate, the reaction temperature was varied between 85°C and 120°C, which influenced the yield and selectivity. chemicalbook.com

Pressure can also impact the rates and equilibria of organic reactions, particularly those with a significant change in volume during the reaction (reaction volume, ΔV) or in reaching the transition state (activation volume, Δ≠V). nih.gov For the synthesis of 3-N,N-dimethylamino ethyl acrylate, a patented method specifies a pressure range of 10-60 bar. google.com

Table 2: Influence of Temperature and Pressure on the Synthesis of 3-N,N-dimethylamino ethyl acrylate

| Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |

| 40 | 30 | 3 | 95 |

| 50 | 20 | 2.5 | 95.2 |

| 65 | 20 | 3 | 95.6 |

Data from a patent for the synthesis of a related compound. google.com

While these examples demonstrate the importance of temperature and pressure, detailed studies quantifying their effects on the efficiency and stereoselectivity of this compound synthesis are not extensively reported.

Applications in Complex Organic Synthesis

Heterocyclic Compound Synthesis

The distinct reactivity of ethyl 2-acetyl-3-(dimethylamino)acrylate makes it an ideal starting material for creating diverse heterocyclic systems. The molecule's acetyl, acrylate (B77674), and dimethylamino groups allow for controlled, sequential reactions with various dinucleophiles, leading to the formation of complex cyclic molecules.

A primary application of this compound is in the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives. These five-membered heterocyclic compounds are of considerable interest due to their extensive biological activities.

The reaction of this compound with hydrazine (B178648) and its derivatives is a well-established and efficient method for producing substituted pyrazoles. This reaction typically involves a Michael addition of the hydrazine to the electron-deficient double bond of the acrylate, which is followed by an intramolecular cyclization and the subsequent elimination of dimethylamine (B145610) and water.

For example, the condensation of this compound with hydrazine hydrate (B1144303) readily yields ethyl 5-methyl-1H-pyrazole-4-carboxylate. The use of substituted hydrazines, such as phenylhydrazine, results in the formation of N-substituted pyrazoles. Amidrazones also serve as effective partners in these syntheses, leading to 1,3,4-trisubstituted pyrazoles and showcasing the versatility of this synthetic strategy.

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Reactant | Product |

|---|---|

| Hydrazine hydrate | Ethyl 5-methyl-1H-pyrazole-4-carboxylate |

| Phenylhydrazine | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |

When unsymmetrical hydrazine derivatives react with this compound, there is a potential for the formation of two different regioisomeric pyrazole products. However, these reactions often exhibit a high degree of regioselectivity, which is largely dictated by the electronic and steric properties of the substituent on the hydrazine.

In reactions involving substituted hydrazines, the more nucleophilic nitrogen atom of the hydrazine typically attacks the β-position of the acrylate. The subsequent cyclization then favors the formation of the thermodynamically more stable pyrazole isomer. For instance, the reaction with methylhydrazine predominantly yields the 1,5-disubstituted pyrazole over the 1,3-disubstituted alternative.

Chemoselectivity is another important aspect of these reactions. The high reactivity of the enaminone system towards nucleophilic attack by hydrazines allows for the selective synthesis of pyrazoles, even in the presence of other functional groups. This makes it a valuable method for the construction of complex molecules.

This compound is also a key precursor in the synthesis of six-membered heterocyclic compounds such as pyrimidines and pyrimidinones (B12756618). These structures are central to many biologically important molecules, including the nucleic acids.

The reaction of this compound with amidines and guanidine (B92328) offers a direct pathway to substituted pyrimidine (B1678525) derivatives. This reaction proceeds through a condensation mechanism in which the dinucleophilic amidine or guanidine attacks the electrophilic centers of the acrylate.

For instance, condensation with benzamidine (B55565) produces ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate. Similarly, guanidine reacts to form the corresponding 2-aminopyrimidine (B69317) derivative. These reactions are frequently conducted in the presence of a base, such as sodium ethoxide, to facilitate the final cyclization step.

Table 2: Synthesis of Pyrimidine Derivatives

| Reactant | Product |

|---|---|

| Benzamidine | Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate |

| Guanidine | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate |

In addition to the synthesis of monocyclic pyrimidines, this compound is instrumental in constructing fused pyrimidinone systems. These bicyclic and polycyclic heterocycles are of significant interest in the field of medicinal chemistry.

By utilizing bifunctional reagents that contain both an amidine or guanidine moiety and another nucleophilic group, fused pyrimidinones can be synthesized in a one-pot reaction. For example, reacting this compound with 2-aminobenzimidazole (B67599) can lead to the formation of pyrimido[1,2-a]benzimidazolones. The adaptability of this method allows for the creation of a diverse library of fused heterocyclic compounds with potential therapeutic uses.

Pyranone Derivatives and Fused Pyranones

The construction of the pyranone core is a common transformation involving this compound and its derivatives. These reactions leverage the compound's ability to react with binucleophiles, leading to the formation of six-membered oxygen-containing rings.

The reaction of this compound derivatives with 1,3-dicarbonyl compounds is a direct method for synthesizing substituted pyran-2-ones. For instance, derivatives of the title compound have been shown to react with various 1,3-diketones and related active methylene (B1212753) compounds to yield highly substituted 2H-1-benzopyran-2-ones (coumarins) and other fused pyranone systems. researchgate.netclockss.org The reaction typically proceeds via an initial Michael-type addition of the enolate of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization with concomitant elimination of dimethylamine. This approach has been successfully applied to synthesize a variety of fused 3-aminopyranones in high yields. researchgate.net For example, reacting a derivative with 5,5-dimethylcyclohexane-1,3-dione (B117516) resulted in the corresponding fused benzopyranone in 52% yield after refluxing for 2.5 hours. clockss.org

Table 1: Synthesis of Pyranone Derivatives

| 1,3-Dicarbonyl Compound | Resulting Pyranone System | Yield (%) | Reference |

| Dibenzoylmethane | Fused 3-aminopyranone | >90 | researchgate.net |

| 5,5-Dimethylcyclohexane-1,3-dione | 7,7-Dimethyl-2,5-dioxo-2,5,6,7,8-tetrahydro-quinoline derivative | 52 | clockss.org |

| 4-Hydroxycoumarin | Pyrano[3,2-c]benzopyran-2,5-dione | N/A | researchgate.net |

The reactivity of this compound extends to the synthesis of fused heterocyclic systems where a pyran ring is annulated to an azine or azole ring. These complex scaffolds are of significant interest in medicinal chemistry. Research has demonstrated the synthesis of pyrano[2,3-c]pyrazoles, pyrano[2,3-d]pyrimidines, and pyrano[3,2-c]quinolines using derivatives of the title compound. researchgate.net For example, reactions with 4-hydroxy-2-quinolones can yield pyrano[3,2-c]quinoline-2,5-diones. researchgate.net Similarly, reactions with pyrazolone derivatives lead to the formation of pyrano[2,3-c]pyrazol-6-ones. researchgate.net This methodology provides a powerful tool for accessing diverse fused systems from a common precursor.

Synthesis of Indole-Containing Heterocycles

While direct, single-step synthesis of indole (B1671886) rings using this compound as the primary building block is not extensively documented, its functionalities are complementary to established indole syntheses. The acetyl group at the 2-position of the acrylate is analogous to the 3-acetyl group in 3-acetylindole, a crucial starting material for many bioactive indole alkaloids like meridianins and chuangxinmycin. nih.gov Synthetic strategies often involve the acylation of an indole nucleus. For example, ethyl indole-2-carboxylates can be acylated at the 3-position using reagents like acetic anhydride. chemijournal.com The reactivity of this compound as an electrophilic three-carbon unit could potentially be harnessed in novel variations of classical indole syntheses, such as the Japp-Klingemann or Fischer indole synthesis, by reacting it with appropriate arylhydrazines or other indole precursors, although specific examples are still emerging.

Exploration of Other Nitrogen and Oxygen Heterocycles

The utility of this compound and its analogs is not limited to pyranones and their fused derivatives. It serves as a versatile precursor for a wide range of other nitrogen and oxygen-containing heterocycles. researchgate.neteurjchem.comresearchgate.net

Notable examples include:

Quinolizin-4-ones: Derivatives have been reacted with reagents like 2-pyridineacetonitrile to produce substituted 4-oxo-4H-quinolizine systems. researchgate.netresearchgate.net These reactions furnish the bicyclic nitrogen-containing core in high yields. researchgate.net

Thiazolo[3,2-a]pyrimidin-5-ones: Reaction with 2-aminothiazole (B372263) derivatives leads to the formation of the fused thiazolo-pyrimidine scaffold. researchgate.net

Pyrido[1,2-a]pyrimidin-4-ones: Heteroarylamines, such as 2-aminopyridines, react efficiently to yield the corresponding N-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net

The general strategy involves the reaction of the acrylate with a binucleophilic partner, often a heteroarylamine, where one nucleophilic center displaces the dimethylamino group and the other participates in a subsequent cyclization step.

Table 2: Synthesis of Various Heterocycles

| Reactant | Resulting Heterocyclic System | Yield (%) | Reference |

| Heteroarylamines | Fused Pyrimidin-4-ones | 40-50 | researchgate.net |

| 2-Aminopyridine derivatives | Pyrido[1,2-a]pyrimidin-4-ones | N/A | researchgate.net |

| 2-Aminothiazole | Thiazolo[3,2-a]pyrimidin-5-one | N/A | researchgate.net |

| 2-Pyridineacetonitrile | Quinolizin-4-one derivative | >79 | researchgate.net |

Synthesis of Enamino Ketones and Related Structures

This compound is itself a stable and versatile enamino keto-ester. The term "enaminone" or "enamino ketone" broadly applies to its structure, which features a ketone and an amine conjugated through a double bond. This structural motif is responsible for its characteristic reactivity.

The compound can act as a masked or protected form of other valuable synthetic intermediates. For example, it can be considered a derivative of ethyl acetoacetate (B1235776) where the α-position is pre-functionalized. It has been described as a masked α-formyl-α-amino acid derivative, highlighting its potential in amino acid and peptide synthesis. clockss.org Its reactions often involve initial attack at the electron-deficient β-carbon, making it an excellent Michael acceptor. The subsequent elimination of the stable dimethylamine moiety drives many of its condensation and annulation reactions.

Role as a Precursor for Biologically Active Molecules

The heterocyclic scaffolds synthesized from this compound and its close analogs are central to numerous biologically active molecules and approved pharmaceuticals. researchgate.net This positions the compound as a key intermediate in medicinal chemistry and drug discovery.

Two prominent examples are:

Allopurinol: A structural analog, Ethyl-2-cyano-3-(dimethylamino)acrylate, is a direct precursor in a facile synthesis of Allopurinol. researchgate.net The synthesis involves cyclization with hydrazine to form a pyrazole ring, which is a core component of Allopurinol, a drug used to treat gout and hyperuricemia. researchgate.net

Rufinamide: The synthesis of the antiepileptic drug Rufinamide, a triazole derivative, involves a 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net While various dipolarophiles can be used, acrylate derivatives are key reagents in several synthetic routes. The use of N,N-dimethylamino acrylate derivatives provides an efficient and less hazardous alternative to other reagents for constructing the triazole ring required for Rufinamide. researchgate.netresearchgate.net

The ability to efficiently generate pyrazole, triazole, and pyrimidine rings makes this class of reagents highly valuable for accessing compounds with potential anticonvulsant, anticancer, and anti-inflammatory properties. nih.govnih.gov

Design and Synthesis of Potential Pharmaceutical Intermediates

The strategic design of pharmaceutical intermediates often relies on the use of flexible and multifunctional starting materials. This compound fits this role perfectly, serving as a key precursor for the synthesis of fundamental heterocyclic scaffolds such as pyrimidines and pyrazoles. These heterocycles are ubiquitous in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.

The synthesis of these intermediates is typically achieved through condensation reactions with various binucleophiles. The choice of the binucleophile determines the nature of the resulting heterocyclic ring. For instance, reaction with guanidine yields pyrimidine derivatives, while reaction with hydrazine and its derivatives leads to the formation of pyrazoles. nih.govnih.govresearchgate.net These reactions are often regioselective, providing a direct route to specifically substituted heterocycles that can be further elaborated into target drug molecules. nih.govnih.gov The acetyl and ethyl carboxylate groups on the acrylate backbone become key substituents on the final heterocyclic ring, providing additional points for chemical modification.

Table 1: Synthesis of Pharmaceutical Intermediates from this compound

| Intermediate Class | Reactant | Product Scaffold | Significance |

| Pyrimidines | Guanidine | 2-Amino-4-hydroxy-5-acetyl-6-methylpyrimidine | Core structure in bone anabolic agents and other therapeutics. nih.gov |

| Pyrazoles | Hydrazine | Ethyl 5-methyl-1H-pyrazole-4-carboxylate | Precursor for anti-inflammatory, analgesic, and anticancer agents. nih.gov |

Strategies for Incorporating the Scaffold into Bioactive Frameworks

The incorporation of the this compound scaffold into more complex, bioactive frameworks is primarily achieved through heterocyclization reactions. These strategies leverage the compound's ability to react with binucleophiles to construct key medicinal chemistry scaffolds like pyrimidines and pyrazoles.

Synthesis of Pyrimidine Frameworks:

A primary strategy for building bioactive pyrimidine rings involves the condensation of this compound with guanidine. In this reaction, the guanidine acts as a 1,3-dinucleophile. The reaction proceeds via an initial nucleophilic attack, followed by an intramolecular cyclization and elimination of dimethylamine and water to yield the stable aromatic pyrimidine ring. This approach is a variation of the well-established Biginelli reaction. units.itmdpi.com The resulting 2-aminopyrimidine scaffold is a privileged structure in drug discovery, with derivatives showing potential as bone anabolic agents by promoting osteogenesis. nih.gov

Synthesis of Pyrazole Frameworks:

The synthesis of substituted pyrazoles represents another key strategy. This is accomplished by reacting this compound with hydrazine or substituted hydrazines. nih.gov The reaction mechanism involves an initial Michael-type 1,4-addition of the hydrazine to the enaminone system, followed by the elimination of dimethylamine to form a hydrazone intermediate. nih.gov Subsequent intramolecular cyclization via condensation between the remaining amino group and the ketone carbonyl group affords the final pyrazole ring. This method allows for the regioselective synthesis of highly functionalized pyrazoles, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov

Table 2: Bioactive Frameworks Derived from this compound

| Bioactive Framework | Strategy | Reagents | Resulting Scaffold | Potential Application |

| Substituted Pyrimidines | Cyclocondensation | Guanidine hydrochloride, Base | 2-Aminopyrimidine | Osteogenesis promotion, Anti-inflammatory nih.gov |

| Substituted Pyrazoles | Cyclocondensation | Hydrazine hydrate | 1H-Pyrazole | Anti-inflammatory, Anticancer, Antimalarial nih.govresearchgate.net |

Applications in Polymer Chemistry and Materials Science

Monomer in Polymer Synthesis

As a monomer, ethyl 2-acetyl-3-(dimethylamino)acrylate can be incorporated into polymer backbones, contributing to the final properties of the material, such as enhanced flexibility or adhesion. guidechem.com Its ability to act as a building block is fundamental to creating a wide array of polymer architectures.

The acrylate (B77674) functionality of this compound makes it amenable to free radical polymerization (FRP), a common and versatile method for synthesizing a wide range of polymers. In this process, the double bond of the acrylate group readily participates in the chain-growth mechanism initiated by free radicals. Furthermore, the structure of this monomer is also suitable for controlled radical polymerization (RDRP) techniques. RDRP methods, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, architecture, and dispersity. This level of control is crucial for the design of well-defined polymers for specialized applications.

The versatility of this compound extends to the creation of various polymer structures:

Homopolymers: Polymerization of this compound by itself yields a homopolymer with repeating units of this monomer. These polymers possess a high density of the functional groups inherent to the monomer, which can be exploited for further reactions or to impart specific properties to the material.

Copolymers: This monomer can be copolymerized with other vinyl monomers to create random or alternating copolymers. This approach allows for the tuning of material properties by combining the characteristics of different monomers in a single polymer chain.

Block Copolymers: Through sequential monomer addition in controlled polymerization processes, this compound can be incorporated as a distinct block within a larger block copolymer. This is particularly useful in creating self-assembling materials and amphiphilic structures.

Crosslinking Agent in Polymeric Materials

This compound can also function as a crosslinking agent in polymeric materials. guidechem.comguidechem.com Its bifunctional nature, arising from the reactive acrylate group and the potential for the acetyl and dimethylamino groups to engage in secondary reactions, allows it to form connections between polymer chains. This crosslinking process transforms a collection of individual polymer chains into a three-dimensional network, significantly enhancing the material's mechanical strength, thermal stability, and solvent resistance. The mechanism of crosslinking can be tailored based on the specific chemistry of the polymer system and the desired properties of the final material.

Preparation of Functionalized Polymers

The presence of the acetyl and dimethylamino groups on the this compound monomer unit provides a handle for the post-polymerization modification and the direct synthesis of functionalized polymers.

Amphiphilic copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, can be synthesized using this compound. The dimethylamino group can be quaternized to introduce a permanent positive charge, rendering the corresponding polymer segment hydrophilic. When this monomer is incorporated into a block copolymer with a hydrophobic block, the resulting macromolecule exhibits amphiphilic behavior. Such polymers can self-assemble in aqueous solutions to form micelles or other nanostructures, which are of great interest for various applications.

The unique chemical characteristics of polymers derived from this compound make them excellent candidates for the development of polymeric nanocarriers for drug delivery. The tertiary amine of the dimethylamino group imparts a pH-responsive character to the polymer. In acidic environments, the amine group becomes protonated, leading to a change in the polymer's solubility and conformation. This property can be harnessed to design "smart" drug delivery systems that release their therapeutic payload in response to the lower pH found in tumor microenvironments or within specific cellular compartments like endosomes and lysosomes. The ability to create amphiphilic structures also allows for the encapsulation of hydrophobic drugs within the core of self-assembled nanocarriers, while the hydrophilic shell provides stability in aqueous physiological environments.

Surface Modification of Polymeric Materials

The surface properties of polymeric materials play a crucial role in their performance in a vast array of applications, dictating their interaction with the surrounding environment. Characteristics such as wettability, biocompatibility, adhesion, and antimicrobial activity are governed by the chemical and physical nature of the polymer surface. Consequently, methods to tailor these surface properties without altering the bulk characteristics of the polymer are of significant scientific and industrial interest. This compound has emerged as a versatile compound in the realm of polymer chemistry, offering potential pathways for the surface modification of polymeric materials.

The incorporation of this compound into polymer structures can be strategically employed to introduce specific functionalities to the polymer surface. This can be achieved primarily through copolymerization, where it is combined with other monomers to create a polymer with desired surface characteristics, or through post-polymerization modification techniques.

One of the key strategies for utilizing this compound in surface modification is through its use as a comonomer in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization or Set-LRP (Single Electron Transfer-Living Radical Polymerization). These methods allow for the precise synthesis of copolymers where the distribution and density of the functional groups derived from this compound can be controlled. By adjusting the feed ratio of this compound with other monomers, such as ethyl acrylate or 2-(dimethylamino)ethyl methacrylate (B99206), the resulting copolymer can be engineered to exhibit a specific balance of hydrophobicity and charge density. This control is particularly important for applications where surface interactions are critical, for instance, in biomedical devices where cell adhesion is a key factor.

Furthermore, the dimethylamino group present in this compound provides a reactive handle for post-polymerization modifications. A significant modification is the quaternization of the dimethylamino group. This process converts the tertiary amine into a quaternary ammonium (B1175870) salt, which can impart or enhance the antimicrobial properties of the polymer surface. This approach is highly valuable for developing materials that can resist biofilm formation and microbial contamination.

The role of this compound in polymer synthesis also extends to its potential use as a crosslinking agent. guidechem.com Its incorporation into a polymer matrix can lead to improved adhesion and flexibility of the material, which are critical surface-related properties for coatings and adhesives. guidechem.com

Detailed Research Findings

While direct, extensive research focused solely on the surface modification of polymeric materials using this compound is emerging, the existing literature on its synthesis and polymerization provides a strong foundation for its potential in this area. The following table summarizes potential research avenues and findings based on the chemical nature of the compound and related studies.

| Research Focus | Polymerization Technique | Key Findings/Potential Outcomes | Characterization Methods |

| Cell Adhesion Control | Controlled Radical Polymerization (e.g., RAFT, SET-LRP) with comonomers like ethyl acrylate. | By varying the monomer feed ratio, the surface can be tuned to be more or less hydrophilic, influencing protein adsorption and subsequent cell attachment. | Atomic Force Microscopy (AFM) to analyze surface morphology; Contact angle measurements for wettability. |

| Antimicrobial Surfaces | Copolymerization followed by post-polymerization quaternization of the dimethylamino group. | Quaternized surfaces are expected to exhibit significant bactericidal activity against a broad spectrum of bacteria due to the positive charge. | Antimicrobial assays (e.g., zone of inhibition, bacterial viability assays); X-ray Photoelectron Spectroscopy (XPS) to confirm quaternization. |

| Improved Adhesion | Use as a monomer or crosslinking agent in polymer formulations. guidechem.com | Incorporation of the compound can enhance the adhesive strength of coatings and sealants on various substrates. | Peel tests; Lap shear adhesion tests. |

The synthesis of functional polymers for surface modification using this compound is a promising area of materials science. The ability to copolymerize this monomer and perform post-polymerization modifications opens up a wide range of possibilities for creating advanced polymeric materials with tailored surface properties for specific and demanding applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Confirmation and Isomer Differentiation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of Ethyl 2-acetyl-3-(dimethylamino)acrylate. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, characteristic peaks in the ¹H NMR spectrum (in CDCl₃) include a triplet around δ 1.28 ppm corresponding to the methyl protons of the ethyl group, a singlet at approximately δ 2.34 ppm for the acetyl methyl protons, and a singlet around δ 3.08 ppm representing the six protons of the two equivalent methyl groups attached to the nitrogen atom.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂CH₃ | ~1.28 | Triplet | 3H |

| -COCH₃ | ~2.34 | Singlet | 3H |

| -N(CH₃ )₂ | ~3.08 | Singlet | 6H |

| -CH₂ CH₃ | Not specified | Quartet | 2H |

| =CH -N | Not specified | Singlet | 1H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning complex structures and confirming connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would link the proton signals to their corresponding carbon signals, for example, connecting the singlet at δ 3.08 ppm to the carbon signal of the dimethylamino groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire carbon skeleton. For instance, correlations would be expected between the acetyl protons and the carbonyl carbon, as well as the adjacent olefinic carbon.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₅NO₃, corresponding to a molecular weight of 185.22 g/mol . nih.govchemicalbook.commatrixscientific.comlabproinc.commendelchemicals.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. rsc.org

Under electron impact (EI) ionization, the molecule will fragment in a predictable manner. Analysis of these fragments helps to confirm the presence of specific functional groups. For example, the loss of an ethoxy group (-OCH₂CH₃) or an acetyl group (-COCH₃) would produce characteristic fragment ions.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | nih.govchemicalbook.comlabproinc.com |

| Molecular Weight | 185.22 g/mol | nih.govchemicalbook.commatrixscientific.comlabproinc.commendelchemicals.com |

| Exact Mass | 185.10519334 Da | nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

The IR spectrum of this compound displays characteristic absorption bands. Strong C=O stretching vibrations are expected for the ester and ketone carbonyl groups, typically appearing in the region of 1650-1750 cm⁻¹. One source indicates carbonyl stretches at 1720 cm⁻¹ and 1685 cm⁻¹. The C=C double bond of the acrylate (B77674) system will also show a characteristic stretching frequency. Additionally, C-N and C-O stretching bands will be present. nih.govnih.gov

Raman spectroscopy, which relies on inelastic scattering of light, can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The FT-Raman spectrum can help in assigning skeletal vibrations and confirming the presence of various functional groups. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | ~1720 |

| Ketone C=O | Stretch | ~1685 |

| C=C | Stretch | Not specified |

| C-N | Stretch | Not specified |

| C-O | Stretch | Not specified |

Note: The provided values are from a single source and may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to an excited state. shu.ac.uk Molecules with conjugated systems, like this compound, exhibit characteristic absorption bands.

The presence of the α,β-unsaturated carbonyl system in conjugation with the dimethylamino group leads to π → π* and n → π* transitions. shu.ac.uk The extended conjugation in this molecule results in an absorption maximum (λ_max) in the UV region. One report indicates a λ_max of 304 nm in 95% ethanol (B145695), which is indicative of the conjugated system. The position and intensity of this absorption are sensitive to the solvent polarity and the specific electronic structure of the chromophore.

Table 4: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent | Source |

| λ_max | 304 nm | EtOH (95 vol%) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For Ethyl 2-acetyl-3-(dimethylamino)acrylate, DFT calculations, particularly using functionals like B3LYP with a 6-31G(d) or higher basis set, are employed to elucidate its fundamental properties. researchgate.net

The structure of this compound is not static; it can exist in different spatial arrangements or conformations. Geometry optimization calculations are performed to find the most stable three-dimensional structure, which corresponds to the lowest energy state on the potential energy surface.

For molecules with rotatable bonds, such as the acrylate (B77674) system, conformational analysis is critical. Theoretical calculations on similar structures, like ethyl 2-cyano-3-N,N-dimethyl amino acrylate, have shown the possibility of at least two stable conformers: an s-cis and an s-trans isomer. researchgate.net These isomers arise from rotation around the C2-C3 bond. DFT calculations suggest that for such systems, the s-cis conformer is often more stable, with a calculated enthalpy difference that can be in the range of a few kcal/mol. researchgate.net The optimized geometry typically reveals a nearly planar conformation, which is stabilized by intramolecular interactions. researchgate.net

Table 1: Representative Optimized Geometric Parameters (Bond Lengths and Angles) for a similar acrylate system based on DFT Calculations Note: This data is illustrative, based on findings for structurally related acrylates. researchgate.net

| Parameter | Calculated Value (Å or °) | Parameter | Calculated Value (Å or °) |

|---|---|---|---|

| C=O (acetyl) | ~1.24 Å | C-O-C (ester) | ~116.5° |

| C=O (ester) | ~1.22 Å | O=C-C | ~121.0° |

| C=C | ~1.37 Å | C=C-N | ~125.0° |

| C-N | ~1.35 Å | C-N-C (dimethyl) | ~118.0° |

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated frequencies with the experimental spectra, a detailed assignment of the observed spectral bands to specific molecular vibrations (e.g., C=O stretching, C-H bending) can be made. researchgate.net

Theoretical calculations often yield harmonic frequencies, which are systematically higher than the observed anharmonic frequencies. To improve the correlation with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. researchgate.net This combined approach of DFT calculations and experimental spectroscopy provides a robust characterization of the molecule's vibrational properties.

The electronic structure of a molecule governs its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the oxygen atoms of the acetyl and ester groups are expected to be regions of high negative potential, while the hydrogen atoms and parts of the carbon backbone would show positive potential.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Building upon the HOMO-LUMO analysis, Frontier Molecular Orbital (FMO) theory provides a framework for predicting the outcome of chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively.

In this compound, the HOMO is expected to be localized primarily on the enamine part of the molecule (the dimethylamino group and the C=C double bond), indicating this is the primary site for reaction with electrophiles. Conversely, the LUMO is likely centered on the acetyl and ester carbonyl groups, making them susceptible to nucleophilic attack. This analysis is fundamental in predicting how the molecule will behave in cyclization and condensation reactions.

Table 2: Representative FMO Properties for a related acrylate system Note: This data is illustrative and based on values for similar compounds. researchgate.net

| Property | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap (η) | ~4.0 to 4.5 eV |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI-RDG) Analysis for Intermolecular Interactions

While FMO theory describes reactivity, QTAIM and NCI analysis are used to study weaker non-covalent interactions, which are crucial for understanding the compound's solid-state structure and interactions with other molecules. researchgate.net

The NCI method, based on the Reduced Density Gradient (RDG), allows for the visualization and characterization of these weak interactions. researchgate.netnih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ2)ρ), different types of interactions can be identified. scielo.org.mx

Strong attractive interactions (like hydrogen bonds) appear as blue-colored isosurfaces.

Weak van der Waals interactions are represented by green isosurfaces.

Repulsive steric interactions are shown in red.

For this compound, NCI-RDG analysis would be used to identify potential intermolecular C-H···O hydrogen bonds and van der Waals forces that stabilize the crystal lattice.

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

While DFT calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time in a more realistic environment, such as in a solvent. easychair.org MD simulations provide insights into the conformational flexibility and stability of the molecule and the nature of its interactions with solvent molecules. unifi.itnih.gov

By placing the this compound molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol), an MD simulation can track the trajectories of all atoms. The analysis of these trajectories can reveal:

The relative stability of different conformers in solution.

The average time the molecule spends in each conformation.

The formation and lifetime of hydrogen bonds between the solute and solvent.

These simulations are computationally intensive but offer invaluable information on how the solvent environment influences the structure and dynamics of the compound.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Synthesis and Application

The traditional synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate often involves a base-catalyzed condensation reaction between ethyl acetoacetate (B1235776) and dimethylformamide dimethyl acetal (B89532) (DMF-DMA). While effective, future research is increasingly focused on aligning its production with the principles of green chemistry. A significant development in this area is the advent of "one-pot" synthesis methods. One such approach utilizes ethyl acetate (B1210297), dimethylamine (B145610), and carbon monoxide as raw materials, reacting for 1-4 hours under pressure in the presence of catalysts. google.com This method is notable for its high yield (over 95%) and high purity (over 99.8%), simplifying the process and reducing waste, which is ideal for large-scale, continuous production. google.com

Key advantages of this green-aligned synthesis include:

Atom Economy: The one-pot process maximizes the incorporation of starting materials into the final product.

Reduced Waste: Simplification of the process minimizes the need for intermediate separation and purification steps.

Energy Efficiency: Combining multiple reaction steps into a single operation can lead to significant energy savings.

Further research in this domain will likely explore the use of renewable feedstocks, solvent-free reaction conditions, and even more benign catalytic systems to further enhance the environmental profile of its synthesis.

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is central to the synthesis and subsequent reactions of this compound. Current methods employ alkali catalysts like sodium ethoxide to accelerate condensation. However, the future of catalyst development lies in creating systems that offer superior control over reaction selectivity and efficiency.

Research is moving towards optimizing catalyst systems for specific transformations. For instance, in the synthesis of nitrogen-rich heterocycles like pyrazolo[1,5-a]pyrimidines, acidic catalysts such as camphor (B46023) sulfonic acid have been shown to improve reaction yields by stabilizing transition states. The development of novel catalysts, potentially including heterogeneous catalysts for easier separation and recycling, or enzymatic catalysts for high stereoselectivity, represents a significant research frontier.

| Catalyst Type | Application | Potential Advantages |

| Alkali Catalysts (e.g., Sodium Ethoxide) | Condensation Synthesis | Acceleration of reaction rates. |

| Acidic Catalysts (e.g., Camphor Sulfonic Acid) | Heterocyclic Synthesis | Improved yields through transition state stabilization. |

| Dual Catalyst Systems | One-Pot Synthesis | High yields and process efficiency. google.com |

| Future Catalysts (e.g., Heterogeneous, Enzymatic) | Various | Enhanced recyclability, improved selectivity, milder reaction conditions. |

Exploration of Novel Biological Applications as a Scaffold

This compound serves as a valuable scaffold in medicinal chemistry due to the reactive potential of its functional groups. Its derivatives have already shown significant promise as antiproliferative agents, highlighting its utility in the development of new anticancer therapeutics. The core structure is a key building block for synthesizing complex heterocyclic systems, such as pyrrolotriazine derivatives, which are investigated for their pharmacological activities.

The future in this field involves a more systematic exploration of the chemical space accessible from this scaffold. By reacting it with a diverse range of nucleophiles and building blocks, novel libraries of compounds can be generated and screened for a wide spectrum of biological activities beyond oncology. Emerging areas of interest could include:

Infectious Diseases: Designing derivatives with antibacterial or antiviral properties.

Neurodegenerative Disorders: Creating compounds that can interact with targets in the central nervous system.

Inflammatory Diseases: Developing novel anti-inflammatory agents.

The unique combination of an acetyl group, which stabilizes the enamine structure, and the dimethylamino group, which enhances nucleophilicity, facilitates cyclocondensation reactions, making it an ideal starting point for constructing diverse molecular architectures with potential therapeutic value.

Advanced Material Science Applications (e.g., smart materials, supramolecular chemistry)

In polymer and material science, the acrylate (B77674) functionality is a well-established reactive handle. This compound and its close relatives, like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), are used to synthesize advanced polymers with tailored properties. researchgate.netresearchgate.net The presence of the dimethylamino group is particularly significant as it can be protonated, imparting pH-responsiveness to the resulting polymers. This makes them ideal candidates for "smart" materials that can respond to environmental stimuli.

Future research is poised to expand on these foundations, exploring applications in:

Smart Materials: The synthesis of amphiphilic copolymers and polymeric nanocarriers for controlled drug release is an existing application. Future work could focus on creating more complex stimuli-responsive systems, such as materials that respond to temperature, light, or specific biomolecules. researchgate.net Research on DMAEMA-based polymers has demonstrated their use in creating materials that exhibit temperature-induced micellization. researchgate.net

Supramolecular Chemistry: The functional groups on the molecule could be used to direct non-covalent interactions, leading to the formation of self-assembling systems like gels, liquid crystals, or complex nanostructures.

Functional Surfaces: Grafting polymers derived from this monomer onto surfaces could be used to create coatings with tunable wettability, adhesion, or biocompatibility.

The ability to precisely control polymer architecture, as demonstrated by techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization for related monomers, opens up vast possibilities for creating sophisticated materials based on this versatile chemical building block. researchgate.net

Synergistic Integration of Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating research and development. In the context of this compound, this synergy can be applied across its entire research landscape.

Reaction Mechanism and Catalyst Design: Computational tools, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways and the stability of intermediates. This insight is invaluable for understanding reaction mechanisms and for the rational design of new, more efficient catalysts.

Predicting Material Properties: Molecular modeling can predict the properties of polymers and materials derived from this acrylate, guiding experimental efforts toward materials with desired characteristics, such as specific responses to pH or temperature.